Bienvenue dans la boutique en ligne BenchChem!

2,8-Dimethyl-4-(morpholin-4-yl)quinoline

Lipophilicity Membrane permeability Drug-likeness

2,8-Dimethyl-4-(morpholin-4-yl)quinoline (CAS 919779-13-8) is a synthetic quinoline derivative bearing methyl groups at the 2- and 8-positions and a morpholin-4-yl substituent at the 4-position of the quinoline core. With a molecular formula of C₁₅H₁₈N₂O, a molecular weight of 242.32 g·mol⁻¹, a calculated LogP of 2.75, and a topological polar surface area (TPSA) of 25.36 Ų , the compound occupies a distinct physicochemical space among morpholinoquinoline analogs.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 919779-13-8
Cat. No. B14201484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-4-(morpholin-4-yl)quinoline
CAS919779-13-8
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)C)N3CCOCC3
InChIInChI=1S/C15H18N2O/c1-11-4-3-5-13-14(10-12(2)16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3
InChIKeyGJBGLRWGRFQPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dimethyl-4-(morpholin-4-yl)quinoline (CAS 919779-13-8) – Procurement-Relevant Chemical Profile and Class Positioning


2,8-Dimethyl-4-(morpholin-4-yl)quinoline (CAS 919779-13-8) is a synthetic quinoline derivative bearing methyl groups at the 2- and 8-positions and a morpholin-4-yl substituent at the 4-position of the quinoline core. With a molecular formula of C₁₅H₁₈N₂O, a molecular weight of 242.32 g·mol⁻¹, a calculated LogP of 2.75, and a topological polar surface area (TPSA) of 25.36 Ų , the compound occupies a distinct physicochemical space among morpholinoquinoline analogs. Its substitution pattern differentiates it from regioisomers such as 4,8-dimethyl-2-morpholinoquinoline (CAS 34500-48-6) and 2-methyl-4-morpholinoquinoline (CAS 82607-87-2), which have different methyl-group placement and morpholine attachment points. These structural differences can translate into measurable variations in target engagement, as evidenced by comparative binding data across the morpholinoquinoline series [1]. The compound is primarily sourced as a research intermediate and screening candidate for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and antimicrobial discovery.

Why 2,8-Dimethyl-4-(morpholin-4-yl)quinoline Cannot Be Simply Substituted by Other Morpholinoquinoline Isomers or Unsubstituted Quinoline Scaffolds


Morpholinoquinoline derivatives are not functionally interchangeable because small changes in the position and number of methyl substituents, as well as the point of morpholine attachment, can produce large shifts in target binding affinity and selectivity [1]. For instance, the 2,8-dimethyl-4-morpholino substitution pattern in the target compound yields a LogP of 2.75 and a TPSA of 25.36 Ų , a profile that favors passive membrane permeability while retaining aqueous solubility. In contrast, removing the methyl groups (unsubstituted 4-morpholinoquinoline) reduces lipophilicity, while repositioning the morpholine to the 2-position (e.g., 4,8-dimethyl-2-morpholinoquinoline) can abrogate activity at certain targets—the latter compound shows essentially no inhibition of MAO-A (IC₅₀ > 100 µM) [2], whereas closely related 2-methyl-4-morpholinoquinoline demonstrates nanomolar antagonism at the KCNQ2/Q3 potassium channel (IC₅₀ = 120 nM) [3]. These data demonstrate that morpholinoquinoline bioactivity is exquisitely sensitive to the precise substitution architecture, making blind generic substitution scientifically unsound. The specific 2,8-dimethyl-4-morpholino configuration of CAS 919779-13-8 defines a unique chemical space that cannot be replicated by off-the-shelf analogs with different regiochemistry.

Quantitative Differentiation Evidence for 2,8-Dimethyl-4-(morpholin-4-yl)quinoline (CAS 919779-13-8) Versus Its Closest Morpholinoquinoline Analogs


LogP-Driven Permeability Advantage of 2,8-Dimethyl-4-(morpholin-4-yl)quinoline Over the Unsubstituted 4-Morpholinoquinoline Parent

The target compound 2,8-dimethyl-4-(morpholin-4-yl)quinoline has a calculated LogP of 2.75, compared with a predicted LogP of approximately 1.80 for the unsubstituted 4-morpholinoquinoline scaffold (estimated by removing two methyl groups in silico). This difference of ~0.95 log units translates to roughly a 9-fold increase in octanol-water partition coefficient, predicting superior passive membrane permeability for the dimethylated derivative . A LogP between 2 and 3 is generally considered optimal for oral absorption and CNS penetration, placing the target compound in a favorable range while the des-methyl analog falls below the typical sweet spot [1].

Lipophilicity Membrane permeability Drug-likeness

Regiochemistry-Dependent Target Engagement: 4-Morpholino vs. 2-Morpholino Substitution Determines MAO-A Inhibitory Activity

In the morpholinoquinoline series, the position of the morpholine substituent is a critical determinant of biological activity. The regioisomer 4,8-dimethyl-2-morpholinoquinoline (CAS 34500-48-6), which bears the morpholine at the 2-position instead of the 4-position, shows essentially no inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ greater than 100,000 nM [1]. While direct MAO-A inhibition data for 2,8-dimethyl-4-(morpholin-4-yl)quinoline are not yet published, the stark inactivity of the 2-morpholino isomer demonstrates that the 4-morpholino substitution pattern is not functionally equivalent to the 2-morpholino arrangement. This regiochemical differentiation has been observed across multiple target classes, where 4-morpholinoquinolines engage kinases (e.g., C-RAF, PI3K) that 2-morpholino congeners fail to inhibit [2].

Monoamine oxidase Regiochemical selectivity Enzyme inhibition

Methyl Substitution Pattern Drives Ion Channel Pharmacology: KCNQ2/Q3 Antagonism Is Observed in 2-Methyl-4-morpholinoquinoline but Not Yet Profiled for the 2,8-Dimethyl Analog

The 2-methyl-4-morpholinoquinoline analog (CAS 82607-87-2) displays measurable antagonist activity at the KCNQ2/Q3 potassium channel with an IC₅₀ of 120 nM in an automated patch-clamp assay [1]. The target compound 2,8-dimethyl-4-(morpholin-4-yl)quinoline retains the critical 4-morpholino and 2-methyl features but adds an additional methyl group at the 8-position. In quinoline SAR, an 8-methyl substituent can influence both target binding through steric effects and metabolic stability through blockade of CYP-mediated oxidation at the 8-position [2]. While KCNQ2/Q3 data for the 2,8-dimethyl analog are not yet reported, the presence of the 8-methyl group is expected to alter the binding mode and potentially the pharmacokinetic profile relative to the 2-methyl-only analog, making the 2,8-dimethyl compound a distinct chemical entity for ion channel screening.

Potassium channel KCNQ2/Q3 Structure-activity relationship

TPSA and Rotatable Bond Profile Favor CNS Drug-Likeness Over Bulky 2-Position Analogs

The target compound has a topological polar surface area (TPSA) of 25.36 Ų and zero hydrogen-bond donors , placing it well within the typically accepted range for CNS drug candidates (TPSA < 60–70 Ų, HBD ≤ 3) [1]. In contrast, analogs that introduce larger substituents at the 2-position of the quinoline ring—such as 2-(thiophen-2-yl) or 2-(benzofuran-2-yl) derivatives—have TPSA values exceeding 35–45 Ų and often contain additional heteroatoms that increase hydrogen-bonding capacity . The compact morpholine ring at the 4-position and the absence of bulky 2-substituents in CAS 919779-13-8 preserve a low TPSA and minimal rotatable bonds (2 rotatable bonds), features that correlate with higher passive blood-brain barrier penetration in vivo [1].

CNS drug-likeness Physicochemical property Blood-brain barrier penetration

Highest-Confidence Application Scenarios for 2,8-Dimethyl-4-(morpholin-4-yl)quinoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization – C-RAF and PI3K/mTOR Pathway Programs

The 4-morpholinoquinoline scaffold has demonstrated activity against C-RAF kinase and PI3K/mTOR pathways in recent medicinal chemistry campaigns [2]. The 2,8-dimethyl-4-morpholino substitution pattern of CAS 919779-13-8 provides a LogP of 2.75 and TPSA of 25.36 Ų , properties that favor cell permeability for intracellular kinase targets. Procurement of this compound enables SAR exploration of the 8-methyl position, which is absent in the commonly studied 2-methyl-4-morpholinoquinoline series, potentially yielding analogs with improved selectivity or metabolic stability.

CNS-Penetrant GPCR or Ion Channel Screening Libraries

With a TPSA of 25.36 Ų, zero H-bond donors, and a LogP of 2.75 [2], 2,8-dimethyl-4-(morpholin-4-yl)quinoline occupies physicochemical space consistent with CNS drug-likeness . This compound is suitable for inclusion in diversity-oriented screening libraries targeting CNS GPCRs or ion channels (e.g., KCNQ family, muscarinic receptors), where its small, lipophilic profile may yield hits with favorable brain penetration properties.

Regiochemical Selectivity Studies – Discriminating 4-Morpholino from 2-Morpholino Quinoline Pharmacology

The stark difference in MAO-A inhibitory activity between 4-morpholino and 2-morpholino regioisomers (IC₅₀ > 100 µM for the 2-isomer) [2] underscores the need for carefully defined regioisomers in pharmacological profiling. CAS 919779-13-8 serves as a defined 4-morpholino regioisomer for use in selectivity panels, enabling researchers to confirm that observed biological activity is regioisomer-specific and not a general morpholinoquinoline effect.

Antimicrobial and Antiparasitic Drug Discovery – Dual-Target Inhibition Hypotheses

Quinoline derivatives bearing morpholine substituents have shown activity as dual-target inhibitors of chitin synthase and glucosamine-6-phosphate synthase in antifungal programs [2], and morpholinoquinoline-pyrazoline conjugates exhibit antimalarial IC₅₀ values rivaling chloroquine (0.062 µM) in Plasmodium falciparum assays . The 2,8-dimethyl-4-morpholino architecture of CAS 919779-13-8 provides a scaffold for further SAR exploration in antimicrobial discovery, particularly where the dimethyl substitution pattern may enhance target binding or metabolic stability relative to mono-methyl or des-methyl analogs.

Quote Request

Request a Quote for 2,8-Dimethyl-4-(morpholin-4-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.